molecular formula C11H15ClO4S B6172234 methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate CAS No. 2445794-53-4

methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate

Cat. No.: B6172234
CAS No.: 2445794-53-4
M. Wt: 278.75 g/mol
InChI Key: RGRAROMBVDHJBB-UHFFFAOYSA-N
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Description

Methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0³,⁷]octane-1-carboxylate is a tricyclic compound featuring a strained bicyclo[3.3.0]octane core fused with an additional bridge (0³,⁷). The molecule contains two functional groups: a methyl ester at position 1 and a chlorosulfonylmethyl group at position 3. The chlorosulfonyl moiety (–SO₂Cl) is highly reactive, enabling participation in nucleophilic substitutions or cross-coupling reactions, while the ester group enhances solubility in organic solvents. Its unique tricyclic architecture distinguishes it from simpler bicyclic or aromatic analogs, influencing both physicochemical properties and reactivity .

Properties

CAS No.

2445794-53-4

Molecular Formula

C11H15ClO4S

Molecular Weight

278.75 g/mol

IUPAC Name

methyl 5-(chlorosulfonylmethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

InChI

InChI=1S/C11H15ClO4S/c1-16-9(13)11-4-7-2-10(11,3-8(7)5-11)6-17(12,14)15/h7-8H,2-6H2,1H3

InChI Key

RGRAROMBVDHJBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC1(CC3C2)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropanation via Carbene Insertion

Cyclopropane rings are often constructed using carbene intermediates. For example, the Simmons-Smith reaction employs zinc-copper couples to generate carbenoids that insert into alkenes. Applied to a bicyclic diene precursor, this method could selectively form the strained tricyclic core.

Ring-Closing Metathesis (RCM)

Transition-metal catalysts like Grubbs’ catalyst enable the formation of medium-sized rings via RCM. A norbornene-derived diene could undergo metathesis to yield the tricyclic structure, though steric hindrance may necessitate elevated temperatures or prolonged reaction times.

Electrophilic Cyclization

The cyclization of aryllithiums, as demonstrated by Bailey et al., offers a stereoselective route to fused systems. For instance, treating a bromobenzyl-methylenecycloalkane with lithium metal induces a 5-exo cyclization, yielding cis-fused products in 60–90% yields. Adapting this method to a bicyclic precursor could streamline the tricyclic core’s synthesis.

Introduction of the Chlorosulfonylmethyl Group

The chlorosulfonylmethyl (-CH₂SO₂Cl) group’s incorporation demands careful handling due to its sensitivity to hydrolysis and side reactions. Two primary approaches emerge:

Direct Chlorosulfonation of a Methylene Precursor

A methylene group adjacent to sulfur can be oxidized to sulfonyl chloride. The method described in CN1037511A employs chlorine gas in the presence of activated iron powder to chlorinate 3-chlorosulfonylthiophene carboxylates. Key parameters include:

ParameterConditionYieldPurity
SolventDichloromethane48.7%95%
Temperature24–28°C (initial), 30–32°C (final)
CatalystH₂-reduced iron powder

Adapting this to the tricyclic system would require optimizing iron particle size and chlorine flow rate to prevent over-chlorination.

Thiol Oxidation Pathway

Stuhr-Hansen et al. developed a stepwise protocol for thiol end-capped oligomers using tert-butyl sulfide protection and subsequent oxidation. For the target compound:

  • Introduce a methylthio (-SCH₃) group via nucleophilic substitution.

  • Oxidize to sulfonyl chloride using Cl₂/Fe or SO₂Cl₂.
    This method minimizes side reactions but requires stringent anhydrous conditions.

Esterification of the Carboxylic Acid Moiety

The methyl ester is typically introduced early to avoid side reactions during subsequent steps. Common methods include:

Fischer Esterification

Heating the tricyclic carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) achieves esterification. However, prolonged heating may degrade the sulfonyl chloride group.

Diazomethane Methylation

Diazomethane offers a mild alternative, reacting instantaneously with carboxylic acids at 0°C. This method avoids acidic conditions but poses safety risks due to diazomethane’s explosivity.

Integrated Synthetic Routes

Combining the above steps, two plausible routes are proposed:

Route A: Core-first Approach

  • Synthesize tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid via RCM or cyclopropanation.

  • Methylate using diazomethane.

  • Introduce -CH₂SH via radical thiol-ene coupling.

  • Oxidize to -CH₂SO₂Cl using Cl₂/Fe.

Route B: Late-stage Sulfonation

  • Prepare 5-methylenetricyclo[3.3.0.0³,⁷]octane-1-carboxylate.

  • Perform electrophilic chlorosulfonation using SO₂Cl₂ and AlCl₃.

Challenges and Optimization Strategies

  • Steric Hindrance : The tricyclic core’s rigidity may slow sulfonation. Increasing reaction temperature (40–50°C) or using polar aprotic solvents (DMF, DMSO) could enhance kinetics.

  • Regioselectivity : Competing reactions at bridgehead positions necessitate directing groups. Electron-withdrawing esters or temporary silyl protections may improve selectivity.

  • Yield Improvement : Recycling byproducts (e.g., dichlorinated species) via column chromatography or recrystallization, as in , enhances overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorosulfonyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfonyl chlorides or sulfides, depending on the reagents and conditions used.

    Substitution: The chlorosulfonyl group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfides, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or primary amines under mild conditions.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfonyl chlorides, sulfides

    Substitution: Sulfonamides, sulfonates, sulfides

Scientific Research Applications

Methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0,3,7]octane-1-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions can modify biological molecules, such as proteins and nucleic acids, thereby altering their function and activity.

Comparison with Similar Compounds

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylate

  • Key Difference : The hydroxymethyl (–CH₂OH) group replaces the chlorosulfonylmethyl (–CH₂SO₂Cl) substituent.
  • Implications: Reduced reactivity due to the absence of the electrophilic –SO₂Cl group. Enhanced polarity from the hydroxyl group, increasing aqueous solubility. Potential for oxidation or esterification reactions at the –CH₂OH site .

5-(Methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic Acid

  • Key Difference : The methoxycarbonyl (–COOMe) group is at position 5 instead of position 1, and the carboxylic acid (–COOH) replaces the methyl ester at position 1.
  • Implications :
    • Altered regiochemistry may affect intramolecular interactions or steric hindrance.
    • The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation for improved bioavailability .

Compounds with Chlorosulfonyl Groups on Different Scaffolds

Methyl 4-[(Chlorosulfonyl)methyl]benzoate

  • Structure : Aromatic benzene ring with –CH₂SO₂Cl at position 4 and –COOMe at position 1.

Methyl 5-(Chlorosulfonyl)-4-methyl-2-thiophenecarboxylate

  • Structure : Thiophene ring with –SO₂Cl at position 5 and –COOMe at position 2.
  • Comparison: Property Methyl 5-[(chlorosulfonyl)methyl]tricyclo[...]octane-1-carboxylate Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate Molecular Weight Not provided 254.71 g/mol Melting Point Not provided 40–41°C Aromaticity Non-aromatic Thiophene’s aromaticity enhances stability Key Insight: The thiophene’s aromaticity confers thermal stability (lower mp) and distinct electronic properties for π-π interactions .

Bicyclic vs. Tricyclic Systems

Methyl 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate

  • Structure : Bicyclo[2.2.2]octane with –NHBoc and –COOMe groups.
  • Comparison :
    • Ring Strain : The bicyclo[2.2.2] system has lower strain than the tricyclo[3.3.0.0³,⁷] scaffold.
    • Functionality : The –NHBoc group enables peptide coupling, whereas –SO₂Cl in the tricyclic compound favors sulfonamide formation.
    • Applications : Bicyclic derivatives are common in drug design (e.g., bridged amines for CNS targets), while tricyclic systems may serve specialized roles in catalysis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 5-[(chlorosulfonyl)methyl]tricyclo[3.3.0.0³,⁷]octane-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing the tricyclic core via sulfonation or chlorosulfonation. A multi-step approach may include:

Core Preparation : Construct the tricyclo[3.3.0.0³,⁷]octane scaffold using Diels-Alder or photocycloaddition reactions.

Sulfonation : Introduce the chlorosulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

Methyl Esterification : Use methanol in the presence of a catalytic acid (e.g., H₂SO₄) to esterify the carboxylate group.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess chlorosulfonic acid) and inert atmospheres (N₂/Ar) to improve yields .
  • Table 1 : Key Parameters for Synthesis
StepReagentTemperatureCatalystYield Range
Core PrepDiene/Dienophile80–100°CNone60–75%
SulfonationClSO₃H0–5°CNone40–55%
EsterificationMeOH/H₂SO₄RTH₂SO₄70–85%

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:

  • Spectroscopy :
  • NMR (¹H, ¹³C, 2D-COSY) to confirm bicyclic connectivity and substituent positions.
  • IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups.
  • Chromatography : HPLC with UV detection (λ = 210–260 nm) for purity assessment.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict electronic properties and steric effects .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Moisture Sensitivity : The chlorosulfonyl group is hydrolytically unstable; store under anhydrous conditions (desiccator, molecular sieves).
  • Thermal Stability : Decomposition occurs above 80°C; avoid prolonged heating during synthesis.
  • Light Sensitivity : Protect from UV light to prevent radical-mediated degradation.
  • Documentation : Record batch-specific stability data (e.g., via accelerated aging studies at 40°C/75% RH) .

Q. Which solvents and reaction conditions are compatible with its functional groups?

  • Methodological Answer :

  • Compatible Solvents : Dichloromethane, THF, or acetonitrile (polar aprotic). Avoid protic solvents (e.g., H₂O, alcohols) to prevent sulfonyl hydrolysis.
  • Reaction pH : Maintain neutrality (pH 6–8) to avoid ester saponification or sulfonyl group degradation.
  • Temperature : Optimal reactivity at 20–30°C; higher temperatures risk ring strain release in the tricyclic core .

Advanced Research Questions

Q. How can reaction mechanisms involving the chlorosulfonyl group be elucidated, particularly in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow techniques to monitor intermediates in reactions with amines (e.g., forming sulfonamides).
  • Isotopic Labeling : Introduce ³⁶Cl or ³⁴S isotopes to track bond cleavage/formation via MS or NMR.
  • Computational Analysis : Simulate transition states (e.g., using QM/MM) to identify rate-determining steps.
  • Contradiction Resolution : If experimental yields conflict with theoretical predictions (e.g., steric hindrance vs. electronic effects), perform Hammett plots to correlate substituent effects .

Q. What experimental designs are optimal for studying its environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Long-Term Studies : Adapt the INCHEMBIOL framework () with:

Abiotic Compartments : Measure hydrolysis rates (pH 4–9), photolysis in simulated sunlight.

Biotic Compartments : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test 303.

  • Statistical Design : Use randomized block designs with split-split plots (as in ) to account for variables like soil type, temperature, and microbial activity.
  • Table 2 : Key Environmental Parameters
ParameterMethodDurationEndpoints
HydrolysisOECD 1115–30 daysDegradation products
BioaccumulationOECD 30528 daysBCF (Bioaccumulation Factor)
EcotoxicityOECD 20148–96 hrsLC₅₀/EC₅₀

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability).
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed IC₅₀ measurement via fluorometric assays).
  • Structural Analogs : Compare with similar tricyclic esters (e.g., ) to isolate structure-activity relationships (SAR).
  • Error Sources : Control for batch-to-batch purity variations (>98% by HPLC) and solvent artifacts .

Q. What strategies can optimize its use as a building block in medicinal chemistry?

  • Methodological Answer :

  • Derivatization Libraries : Synthesize analogs via:
  • Sulfonamide Formation : React with primary/secondary amines (e.g., methylamine, piperidine).
  • Ester Hydrolysis : Convert to carboxylic acid for peptide coupling.
  • Screening : Use high-throughput assays (e.g., FRET-based enzymatic screens) to identify hits.
  • ADME Profiling : Assess logP (via shake-flask method) and metabolic stability (microsomal assays) to prioritize candidates.
  • Case Study : Analogous bicyclo[2.2.2]octane derivatives showed enhanced blood-brain barrier penetration in CNS drug candidates .

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